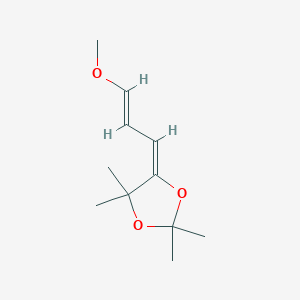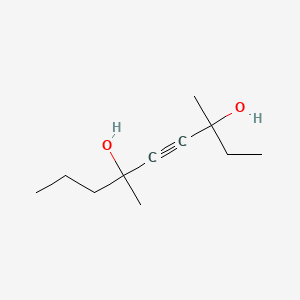![molecular formula C10H12O2 B14661904 Spiro[4.5]dec-6-ene-1,8-dione CAS No. 40050-16-6](/img/structure/B14661904.png)
Spiro[4.5]dec-6-ene-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.5]dec-6-ene-1,8-dione is an organic compound with the molecular formula C10H12O2. It belongs to the class of spiro compounds, which are characterized by having two or more rings sharing a single common atom. This compound is notable for its unique spiro structure, which imparts distinct chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spiro[4.5]dec-6-ene-1,8-dione can be synthesized through various methods. One common approach involves the dienone-phenol rearrangement. For instance, the rearrangement of 6-hydroxybicyclo[4.4.0]deca-1,4-dien-3-one catalyzed by boron trifluoride-ether complex yields this compound . The reaction conditions typically involve the use of a solvent such as ether and a catalyst like boron trifluoride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis apply. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes such as continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]dec-6-ene-1,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiro structure and the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce spiro[4.5]dec-6-ene-1,8-diol.
Aplicaciones Científicas De Investigación
Spiro[4.5]dec-6-ene-1,8-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into this compound includes its potential use in drug development, especially for its possible bioactive properties.
Industry: The compound is explored for its applications in materials science, including the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism by which spiro[4.5]dec-6-ene-1,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its role in modulating enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[4.5]dec-7-ene-6,9-dione
- Spiro[4.5]dec-6-en-8-one
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Uniqueness
Spiro[4.5]dec-6-ene-1,8-dione is unique due to its specific spiro structure and the presence of two ketone groups at positions 1 and 8. This configuration imparts distinct reactivity and stability compared to other spiro compounds.
Propiedades
Número CAS |
40050-16-6 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
spiro[4.5]dec-9-ene-4,8-dione |
InChI |
InChI=1S/C10H12O2/c11-8-3-6-10(7-4-8)5-1-2-9(10)12/h3,6H,1-2,4-5,7H2 |
Clave InChI |
JYIPQAMDKPKECW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(C1)CCC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


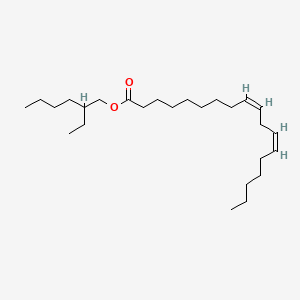
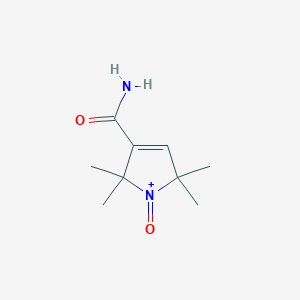
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)

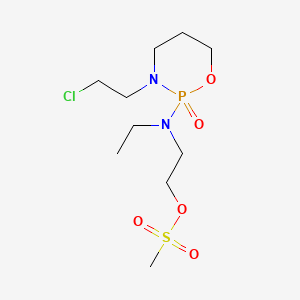

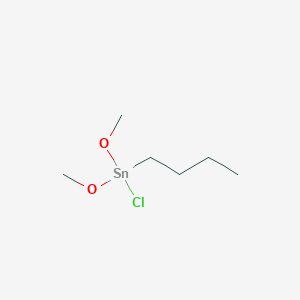
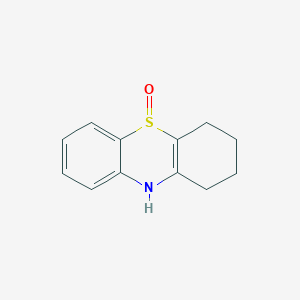

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
